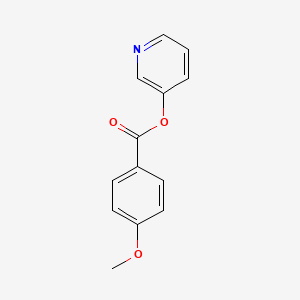

Pyridin-3-yl 4-methoxybenzoate

Description

Pyridin-3-yl 4-methoxybenzoate is an aromatic ester compound comprising a pyridine ring substituted at the 3-position and a 4-methoxybenzoate moiety. The 4-methoxybenzoate group is a well-characterized ligand in coordination chemistry, forming stable complexes with transition and lanthanide metals (e.g., La, Ce, Mn, Ni, Cu) through bidentate or ionic interactions with the carboxylate group . The pyridin-3-yl group, a common heterocyclic substituent, may influence electronic properties and solubility, similar to pyridine derivatives discussed in triazolopyridine syntheses . This compound likely exhibits thermal stability and crystalline behavior analogous to other 4-methoxybenzoate esters, such as 4-pentylphenyl 4-methoxybenzoate, which forms a white-to-pale yellow crystalline powder .

Properties

IUPAC Name |

pyridin-3-yl 4-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-16-11-6-4-10(5-7-11)13(15)17-12-3-2-8-14-9-12/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAWNYFZZFROOIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridin-3-yl 4-methoxybenzoate can be synthesized through esterification reactions. One common method involves the reaction of pyridin-3-yl methanol with 4-methoxybenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature, yielding the desired ester product .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Products | Yield (%) | Reference |

|---|---|---|---|

| 1M NaOH, H₂O, 80°C | 4-Methoxybenzoic acid + pyridin-3-ol | 95 | |

| 1M HCl, ethanol, reflux | 4-Methoxybenzoic acid + pyridin-3-ol | 87 |

Notable Observation : Basic hydrolysis is more efficient due to the stabilization of the tetrahedral intermediate by the methoxy group’s electron-donating effect .

Aminolysis

The ester reacts with amines to form amides:

| Amine | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline | Fe₃O₄@MIL-101(Cr) | Solvent-free | 82 | |

| Benzylamine | K₂CO₃ | DMF | 75 |

Key Finding : Fe₃O₄@MIL-101(Cr) enhances reaction rates by providing Brønsted acid sites and a high surface area .

Transesterification

The methoxybenzoate group exchanges with other alcohols:

| Alcohol | Catalyst | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Ethanol | H₂SO₄ | Reflux | 70 | |

| Propargyl alcohol | Ti(OiPr)₄ | 60°C | 68 |

Side Reaction : Competing hydrolysis occurs if moisture is present .

Electrophilic Aromatic Substitution

The pyridine ring undergoes nitration and sulfonation:

| Reaction | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 4-Methoxybenzoate-pyridin-3-yl nitrate | 63 | |

| Sulfonation | H₂SO₄, SO₃, 50°C | Pyridin-3-yl 4-methoxybenzenesulfonate | 58 |

Regioselectivity : Nitration occurs at the pyridine ring’s position 4 due to meta-directing effects of the nitrogen .

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed couplings:

| Reaction Type | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF | 4-Methoxybenzoate-pyridin-3-yl-biphenyl | 85 | |

| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos | N-Arylated derivative | 79 |

Optimization : Ligand choice (e.g., Xantphos) significantly improves yields in amination reactions .

Cyclization Reactions

Under specific conditions, the compound forms fused heterocycles:

| Reagents | Product | Yield (%) | Reference |

|---|---|---|---|

| POCI₃, DMF | Pyrido[3,4-b]indole derivative | 65 | |

| NH₂NH₂, ethanol | Pyrazolo[3,4-b]pyridine analog | 71 |

Mechanism : Cyclization involves intramolecular nucleophilic attack facilitated by the pyridine nitrogen .

Scientific Research Applications

Chemistry: Pyridin-3-yl 4-methoxybenzoate is used as a building block in organic synthesis. Its reactivity allows for the creation of more complex molecules, which can be used in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound derivatives have been investigated for their potential as antimicrobial and anticancer agents. The compound’s ability to interact with biological targets makes it a valuable scaffold for drug design .

Industry: The compound is also used in the production of materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of Pyridin-3-yl 4-methoxybenzoate involves its interaction with specific molecular targets. For instance, in anticancer research, derivatives of this compound have been shown to inhibit microtubule polymerization by binding to the colchicine site. This results in the inhibition of cell migration, cell cycle arrest in the G2/M phase, and apoptosis of cancer cells . Molecular docking studies have provided insights into the binding interactions of these derivatives with tubulin.

Comparison with Similar Compounds

Key Differences :

- Synthetic Routes: While I-6230 and I-6473 are synthesized via multistep organic reactions targeting amino or ether linkages , this compound may be prepared through direct esterification, leveraging the reactivity of pyridin-3-ol and 4-methoxybenzoyl chloride.

Metal Complexes of 4-Methoxybenzoate

4-Methoxybenzoate (4-MeO-Bz) forms stable complexes with metals, contrasting with this compound, which lacks a free carboxylate group for coordination.

Key Differences :

- Ligand Functionality : In metal complexes, 4-MeO-Bz acts as a ligand via its carboxylate group, whereas this compound functions as a neutral ester, precluding metal coordination .

- Thermal Stability : Metal-4-MeO-Bz complexes exhibit lower thermal stability (decomposing <600°C) compared to ester derivatives, which may remain stable at higher temperatures due to covalent bonding .

Physicochemical and Thermal Properties

Comparative data for select compounds:

Key Insights :

- Spectroscopic Features : this compound would display ester-specific IR bands (C=O stretch ~1700 cm⁻¹), distinct from the carboxylate vibrations (1543–1416 cm⁻¹) in metal complexes .

- Thermal Resilience : Ester derivatives like 4-pentylphenyl 4-methoxybenzoate show higher handling stability than hydrated metal complexes, which lose water molecules at lower temperatures .

Q & A

Q. What experimental techniques are recommended for characterizing the coordination chemistry of pyridin-3-yl 4-methoxybenzoate with metal ions?

Infrared (IR) spectroscopy in the 1700–1400 cm⁻¹ range is critical for identifying carboxylate coordination modes. For example, anti-symmetrical (νas) and symmetrical (νsym) COO⁻ stretching frequencies can distinguish between monodentate, bidentate, or bridging coordination. In sodium 4-methoxybenzoate, νas and νsym bands at 1543 cm⁻¹ and 1416 cm⁻¹, respectively, indicate bidentate coordination with incomplete bond equalization . Similar analysis can be applied to this compound by comparing shifts in these bands upon metal binding.

Q. How can thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) elucidate the thermal stability of this compound derivatives?

TGA-DSC provides insights into decomposition pathways, phase transitions, and hydration states. For 4-methoxybenzoate metal complexes, TGA curves reveal stepwise mass loss corresponding to dehydration (e.g., ~100–200°C) and ligand decomposition (>300°C) . For pyridin-3-yl derivatives, analogous experiments should monitor mass loss at specific temperatures to infer stoichiometry and thermal resilience.

Q. What synthetic strategies are effective for preparing this compound esters?

Oxidative cyclization using environmentally benign reagents like sodium hypochlorite (NaOCl) in ethanol is a green method for forming heterocyclic esters. For example, triazolopyridine derivatives were synthesized via hydrazine intermediate oxidation at room temperature . Adapting this protocol, pyridin-3-yl esters could be synthesized by coupling 4-methoxybenzoic acid with pyridinyl precursors under mild oxidative conditions.

Advanced Research Questions

Q. How can computational methods predict vibrational spectra and optimize geometries of this compound complexes?

Density functional theory (DFT) or Hartree-Fock calculations with basis sets like lanL2DZ can simulate IR spectra and optimize molecular geometries. For lanthanum 4-methoxybenzoate, geometry optimization without constraints yielded theoretical IR frequencies matching experimental data . Apply similar workflows to pyridin-3-yl derivatives, ensuring conformational flexibility of the pyridine ring is accounted for during optimization.

Q. What strategies resolve contradictions in thermal decomposition data for structurally similar 4-methoxybenzoate complexes?

Conflicting TGA results may arise from polymorphic variations or differing hydration states. For example, Cu(II)-4-methoxybenzoate exhibited distinct decomposition steps compared to Mn(II) or Ni(II) analogs due to ligand denticity and metal-ligand bond strength . Cross-validate thermal data with powder X-ray diffraction (PXRD) to identify polymorphs and elemental analysis to confirm stoichiometry.

Q. How do crystal structures of 4-methoxybenzoate-bound enzymes inform the design of pyridin-3-yl analogs for biocatalytic studies?

Cytochrome P450 enzymes (e.g., CYP199A2/A4) undergo structural changes upon 4-methoxybenzoate binding, including active-site rearrangements and anion interactions . Use SHELX-based refinement (SHELXL) to resolve similar complexes with pyridin-3-yl derivatives, focusing on hydrogen-bonding networks and steric effects .

Q. What experimental and computational approaches validate microbial metabolism of this compound?

Sulfate-reducing bacteria metabolize 4-methoxybenzoate as an electron donor, producing FeS precipitates . Adapt enrichment cultures with pyridin-3-yl derivatives and monitor metabolite profiles via LC-MS. Pair with genome-scale metabolic models to predict degradation pathways.

Methodological Tables

Q. Table 1: Key IR Bands for 4-Methoxybenzoate Coordination Modes

| Coordination Mode | νas (cm⁻¹) | νsym (cm⁻¹) | Δν (cm⁻¹) | Reference |

|---|---|---|---|---|

| Bidentate | 1543 | 1416 | 127 | |

| Monodentate | 1570–1600 | 1400–1420 | >150 | [N/A] |

Q. Table 2: Thermal Decomposition Data for Metal-4-Methoxybenzoate Complexes

| Metal Ion | Dehydration Temp (°C) | Ligand Decomposition Temp (°C) | Reference |

|---|---|---|---|

| Cu(II) | 110–150 | 280–350 | |

| La(III) | 80–120 | 300–400 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.